molecular formula C10H8INO B11838214 5-Iodo-6-methoxyquinoline

5-Iodo-6-methoxyquinoline

Cat. No.: B11838214
M. Wt: 285.08 g/mol
InChI Key: FLODAKWMWQZCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-6-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

The synthesis of 5-Iodo-6-methoxyquinoline typically involves the iodination of 6-methoxyquinoline. One common method is the electrophilic substitution reaction where iodine is introduced into the quinoline ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

5-Iodo-6-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or organomagnesium compounds.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form quinoline N-oxide derivatives. Reduction reactions can also modify the quinoline ring, leading to different hydrogenated products.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. Palladium catalysts are often used in these reactions.

Scientific Research Applications

5-Iodo-6-methoxyquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. For example, it can induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

5-Iodo-6-methoxyquinoline can be compared with other quinoline derivatives such as:

    6-Methoxyquinoline: Lacks the iodine substituent, leading to different reactivity and applications.

    5-Fluoro-6-methoxyquinoline: The fluorine atom provides different electronic properties compared to iodine, affecting its chemical behavior and biological activity.

    5,7-Difluoroquinoline:

The uniqueness of this compound lies in the presence of both iodine and methoxy groups, which confer distinct chemical properties and broaden its range of applications.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

5-iodo-6-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3

InChI Key

FLODAKWMWQZCLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.